2-((4-ethyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is quite complex, featuring a 1,2,4-triazole ring attached to a quinoline group via an ether linkage, and an acetamide group attached via a thioether linkage. This unique structure likely contributes to its diverse applications in scientific research.Scientific Research Applications
Synthesis of Novel Compounds
Researchers have synthesized novel derivatives bearing the quinoline ring, investigating their antimicrobial activity. This approach involves starting from 8-hydroxyquinoline and ethyl 2-chloroacetate, leading to a series of compounds evaluated for their antimicrobial properties against bacteria and fungi. Compounds such as N-(6-nitrobenzothiazol-2-yl)-2-[[4-phenyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl]thio]acetamide showed significant antimicrobial activity, highlighting the potential of these derivatives in developing new antimicrobial agents (Yurttaş et al., 2020).
Antitubercular Agents
2-(Quinolin-4-yloxy)acetamides, structurally related to the compound , have demonstrated potent antitubercular activities. Modifications of lead compounds in this class yielded agents with low minimum inhibitory concentration (MIC) values against Mycobacterium tuberculosis, including drug-resistant strains. This indicates the promise of such compounds as candidates for tuberculosis treatment, showcasing their therapeutic potential beyond traditional antimicrobial applications (Pissinate et al., 2016).
Chemosensory Applications
A chemosensor utilizing a quinoline moiety, similar to the structure of the compound of interest, has been developed for detecting Zn2+ ions in aqueous solutions and living cells. This sensor exhibited a significant fluorescence enhancement upon Zn2+ binding, with applications ranging from environmental monitoring to biological studies. The low detection limit and reversibility with EDTA demonstrate the utility of quinoline-based sensors in practical settings (Park et al., 2015).
Anticancer Research
Compounds synthesized from 2-[(quinolin-8-yloxy)acetamido]alkanoates have shown promising results in anticancer activity screenings. By introducing different amino acid esters, researchers have explored the potential of these derivatives against various cancer cell lines, indicating the versatility of the quinoline core in designing new therapeutic agents (Fathalla, 2015).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds containing a quinolin-8-amine moiety are often used as valuable directing groups, ligands for coordination chemistry, and agents for various diseases .
Mode of Action
Without specific studies on “2-((4-ethyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide”, it’s difficult to determine its exact mode of action. It’s possible that the quinolin-8-amine moiety in the compound interacts with biological targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of aromatic nitrogen heterocycles .
Properties
IUPAC Name |
2-[[4-ethyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-2-21-14(19-20-16(21)24-10-13(17)22)9-23-12-7-3-5-11-6-4-8-18-15(11)12/h3-8H,2,9-10H2,1H3,(H2,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVQVESECLPHQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)N)COC2=CC=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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